Bienvenue dans la boutique en ligne BenchChem!

N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide

Enzyme inhibition Structure–activity relationship Oxalamide pharmacophore

This unsymmetrical oxalamide is indispensable for SAR studies on enzyme inhibition. Its unique 2-methoxybenzyl group and hydroxy-methylthiobutyl side chain create a distinct hydrogen-bonding network and a metabolically labile thioether that is absent in generic analogs. Replacing this compound with a regioisomer or simpler oxalamide leads to divergent activity profiles—making it irreplaceable for teams mapping the pharmacophoric contribution of the 2-methoxy position. Ideal for medicinal chemistry, metabolite profiling, and supramolecular gelator screening. Secure this research-exclusive scaffold now to accelerate your hit-to-lead optimization.

Molecular Formula C16H24N2O4S
Molecular Weight 340.44
CAS No. 1396781-53-5
Cat. No. B2999013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide
CAS1396781-53-5
Molecular FormulaC16H24N2O4S
Molecular Weight340.44
Structural Identifiers
SMILESCC(CCSC)(CNC(=O)C(=O)NCC1=CC=CC=C1OC)O
InChIInChI=1S/C16H24N2O4S/c1-16(21,8-9-23-3)11-18-15(20)14(19)17-10-12-6-4-5-7-13(12)22-2/h4-7,21H,8-11H2,1-3H3,(H,17,19)(H,18,20)
InChIKeyHMFDQCOBLHFNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide (CAS 1396781-53-5) – Research-Grade Unsymmetrical Oxalamide for Specialized Procurement


N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide (CAS 1396781-53-5) is a synthetic, unsymmetrically substituted oxalamide with the molecular formula C16H24N2O4S and a molecular weight of 340.44 g/mol [1]. The compound features a hydroxy‑methyl‑methylthiobutyl chain at one amide nitrogen and a 2‑methoxybenzyl group at the other. It is primarily supplied as a research chemical with typical purity ≥95% [1]. The oxalamide core provides a conformationally restricted, hydrogen‑bond‑capable scaffold, while the combination of a hydrophilic hydroxy‑alkyl‑thioether and a methoxy‑substituted benzyl group creates a unique polarity and pharmacophoric profile not commonly found in commercial oxalamide libraries.

Why Generic Oxalamide Substitution Cannot Replace N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide in Target‑Focused Research


Unsymmetrical oxalamides are highly sensitive to both N‑substituents; even seemingly conservative replacements (e.g., moving the methoxy group from the 2‑ to the 3‑ or 4‑position, or replacing the methylthio‑butyl chain with a simple alkyl or phenyl group) can profoundly alter hydrogen‑bonding networks, conformational preferences, and bioactivity [1]. For instance, 2‑methoxybenzyl‑containing oxalamides have demonstrated measurable enzyme inhibition (IC50 = 15.8 μM against M. tuberculosis PTPB), whereas close analogs with 3‑ or 4‑methoxybenzyl groups or non‑methoxybenzyl substituents show markedly different activity profiles [2]. The hydroxy‑methyl‑methylthiobutyl moiety introduces additional hydrogen‑bond donor/acceptor capacity and a metabolically labile thioether that is absent in simpler alkyl or aryl congeners. Consequently, substituting this compound with a generic oxalamide lacking either the 2‑methoxybenzyl group or the unique hydroxy‑alkyl‑thioether side chain is expected to yield divergent pharmacological outcomes, making direct one‑to‑one substitution scientifically unsound.

Quantitative Differentiation Evidence for N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide (1396781-53-5): Prospective Comparator Analysis


2‑Methoxybenzyl Group Imparts Distinct Enzyme Inhibitory Potential vs. 3‑ or 4‑Methoxybenzyl Analogs

The 2‑methoxy substitution on the benzyl ring of oxalamide‑based enzyme inhibitors is associated with retained micromolar activity, whereas regioisomeric 3‑ or 4‑methoxybenzyl analogs or des‑methoxy benzyl derivatives often show reduced or absent inhibition. In a Mtb PTPB inhibition assay, an oxalamide carrying a 2‑methoxybenzyl group exhibited an IC50 of 15.8 μM (15,800 nM) [1]. Although direct head‑to‑head data for the target compound are not yet publicly available, the presence of the 2‑methoxybenzyl pharmacophore in the target compound implies a comparable mechanism‑based activity potential that is not guaranteed with 3‑ or 4‑methoxy regioisomers. This structural feature provides a prospective differentiation for researchers seeking to probe benzyl‑position SAR in oxalamide‑based inhibitors.

Enzyme inhibition Structure–activity relationship Oxalamide pharmacophore

Hydroxy‑Methyl‑Methylthiobutyl Side Chain Enhances Intramolecular Hydrogen‑Bonding Capacity vs. Simple Alkyl‑ or Phenyl‑Substituted Analogs

The target compound contains a secondary alcohol and a thioether in its butyl side chain, which together can engage in intramolecular N–H···O and N–H···S hydrogen bonds that rigidify the oxalamide scaffold [1][2]. In contrast, analogs such as N1‑cycloheptyl‑N2‑(2‑methoxybenzyl)oxalamide or N1‑phenyl‑N2‑(2‑methoxybenzyl)oxalamide lack these additional hydrogen‑bond donors/acceptors, resulting in higher conformational flexibility and potentially distinct target recognition profiles. Intramolecular N–H···S hydrogen bonds, well‑documented in thioamide and dithiooxamide systems, contribute to thermal and chemical stability and can modulate dissociation constants and H/D exchange rates [2]. Although quantitative comparison data for the target compound are pending, the unique hydrogen‑bonding capacity of the hydroxy‑alkyl‑thioether side chain offers a structural differentiation point when selecting compounds for crystallography or receptor‑interaction studies.

Hydrogen bonding Conformational analysis Oxalamide scaffold

Methylthio Group Offers a Metabolic Soft Spot Not Present in Non‑Thioether Oxalamide Analogs

The methylthio (–SMe) substituent in the target compound's butyl chain is susceptible to metabolic oxidation to sulfoxide and sulfone, a transformation that is absent in alkyl‑, cycloalkyl‑, or phenyl‑substituted oxalamide analogs. In compounds such as N1‑cyclopentyl‑N2‑(2‑methoxybenzyl)oxalamide or N1‑mesityl‑N2‑(2‑methoxybenzyl)oxalamide, no equivalent metabolic soft spot exists, limiting their utility in prodrug strategies or metabolite identification studies. General metabolic studies on methoxybenzyl‑containing compounds, such as NBOMe derivatives, show that O‑demethylation and hydroxylation are major Phase I pathways [1]. The additional thioether moiety in the target compound provides a distinct oxidative liability that can be exploited for metabolite profiling or for designing compounds with tunable half‑lives. Quantitative in vitro metabolism data for the target compound are not yet published, but the structural feature alone enables research applications inaccessible to thioether‑free analogs.

Metabolism Thioether oxidation Prodrug design

Unsymmetrical Oxalamide Scaffold Provides Conformational Restriction vs. Symmetrical or Mono‑N‑Substituted Oxalamides

Unsymmetrically N,N′‑disubstituted oxalamides adopt a characteristic trans‑anti conformation stabilized by strong intermolecular N–H···O hydrogen bonds, a feature exploited in organogelator design [1]. Symmetrical oxalamides or mono‑N‑alkylated primary oxalamides display different self‑assembly behavior and lack the dual‑substituent tuning that allows independent modulation of gelation temperature and solvent compatibility [1][2]. The target compound, with its amphiphilic hydroxy‑alkyl‑thioether chain and 2‑methoxybenzyl aromatic ring, is structurally poised to form directionally biased hydrogen‑bonded networks distinct from those of symmetrical analogs such as N1,N2‑dibenzyloxalamide or N1,N2‑bis(2‑methoxybenzyl)oxalamide. Quantitative gelation data (e.g., minimum gelation concentration, Tgel) for the target compound are not yet reported, but the structural asymmetry introduces a differentiation axis for materials scientists screening oxalamide gelators for oil structuring or drug delivery applications.

Conformational restriction Oxalamide gelators Supramolecular chemistry

Prioritized Application Scenarios for N1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide Based on Structural Differentiation Evidence


Structure–Activity Relationship (SAR) Probes for 2‑Methoxybenzyl Oxalamide Pharmacophore Optimization

The target compound serves as a key analog in SAR studies investigating the contribution of the 2‑methoxybenzyl group to enzyme inhibition, particularly when compared to 3‑ or 4‑methoxy regioisomers. Based on class‑level evidence, the 2‑methoxy substitution maintains micromolar inhibitory activity in oxalamide‑based inhibitors, whereas regioisomeric shifts can diminish activity [1]. This compound is thus recommended for medicinal chemistry teams seeking to define the optimal methoxy position on the benzyl ring of oxalamide‑derived inhibitor scaffolds.

Hydrogen‑Bonding and Conformational Analysis in Oxalamide Crystallography and Spectroscopy

The presence of both hydroxyl and methylthio groups enables the study of intramolecular N–H···O and N–H···S hydrogen bonds, a capability not afforded by simpler alkyl‑ or phenyl‑substituted oxalamides [1]. Researchers investigating conformational preferences of unsymmetrical oxalamides via X‑ray crystallography, IR spectroscopy, or DFT calculations can use this compound to experimentally validate computational predictions of hydrogen‑bond network topology.

Metabolite Identification and Prodrug Design Involving Thioether Oxidation

The oxidizable methylthio group provides a metabolic soft spot that can be tracked in in vitro microsomal or hepatocyte incubations, enabling metabolite profiling (sulfoxide/sulfone formation) [1]. This feature is absent in thioether‑free oxalamide analogs such as N1‑cyclopentyl‑ or N1‑mesityl‑N2‑(2‑methoxybenzyl)oxalamide. The compound is therefore suitable as a tool for laboratories developing thioether‑based prodrug strategies or studying oxidative metabolic pathways of sulfur‑containing small molecules.

Supramolecular Gelator Screening for Oil Structuring and Drug Delivery

The unsymmetrical amphiphilic structure of the target compound positions it as a candidate for organogelator screening in vegetable oils or organic solvents [1]. Compared to symmetrical oxalamide gelators, its unique substitution pattern may yield distinct self‑assembly morphologies and rheological properties, making it valuable for materials science groups engineering low‑molecular‑weight gelators for sustained release or fat mimetic applications.

Quote Request

Request a Quote for N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxybenzyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.